molecular formula C8H13ClN2O2 B1408173 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride CAS No. 1450662-30-2

3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride

Cat. No. B1408173
Key on ui cas rn: 1450662-30-2
M. Wt: 204.65 g/mol
InChI Key: ZBAMKZKIRUUXSL-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

A 250 mL round bottom flask was charged with a magnetic stir bar, (R or S)-1-(1-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid (1.950 g, 5.05 mmol), 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride (2.065 g, 10.09 mmol), DMF (25.2 ml, 5.05 mmol). Hunig's base (3.52 ml, 20.18 mmol). The reaction mixture was cooled to 0° C. and COMU (2.16 g, 5.05 mmol) was added. The reaction was allowed to stir overnight to room temperature. The reaction mixture was diluted with water and extracted with EtOAc. The combined organic extract was washed with brine, dried with MgSO4, filtered and conc. in vacuo to afford the crude material which was purified via silica gel chromatography (120 g) using MeOH/ethyl acetate (1:5) as eluent to afford the title compound (1.86 g, 3.29 mmol, 65.3% yield). LCMS 537 (M+1)+ 1H NMR (400 MHz, DMSO-d6) δ=11.83-11.71 (m, 1 H), 7.80 (br. s., 1 H), 7.73 (d, J=7.6 Hz, 1 H), 7.62 (d, J=7.8 Hz, 1 H), 7.06 (td, J=7.1, 14.4 Hz, 2 H), 6.21 (s, 1 H), 4.32 (br. s., 2 H), 4.16 (br. s., 1 H), 4.02 (br. s., 1 H), 3.85 (s, 3 H), 3.75 (br. s., 1 H), 2.70 (br. s., 1 H), 2.58 (s, 3 H), 2.37 (br. s., 1 H), 2.21 (s, 3 H), 1.90 (d, J=12.9 Hz, 1 H), 1.53 (d, J=6.9 Hz, 3 H), 1.35 (s, 10H), 1.21 (br. s., 1 H), 0.89 (d, J=8.7 Hz, 1 H), 0.67 (d, J=11.8 Hz, 1 H).
Quantity
2.065 g
Type
reactant
Reaction Step Two
Name
Quantity
25.2 mL
Type
reactant
Reaction Step Three
Quantity
3.52 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.16 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
65.3%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH:14]([N:16]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]([C:25](O)=[O:26])=[C:17]2[CH3:28])[CH3:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[NH2:30][CH2:31][C:32]1[C:33](=[O:41])[NH:34][C:35]([CH3:40])=[CH:36][C:37]=1[O:38][CH3:39].CN(C=O)C.CCN(C(C)C)C(C)C.CCOC(C(C#N)=NOC(N1CCOCC1)=[N+](C)C)=O.F[P-](F)(F)(F)(F)F>O>[CH3:39][O:38][C:37]1[CH:36]=[C:35]([CH3:40])[NH:34][C:33](=[O:41])[C:32]=1[CH2:31][NH:30][C:25]([C:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:16]([CH:14]([CH:11]2[CH2:10][CH2:9][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:4])[CH3:3])=[O:7])[CH2:13][CH2:12]2)[CH3:15])[C:17]=1[CH3:28])=[O:26] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C)N1C(=C(C2=CC=CC=C12)C(=O)O)C
Step Two
Name
Quantity
2.065 g
Type
reactant
Smiles
Cl.NCC=1C(NC(=CC1OC)C)=O
Step Three
Name
Quantity
25.2 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
3.52 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
2.16 g
Type
reactant
Smiles
CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir overnight to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 250 mL round bottom flask was charged with a magnetic stir bar
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered and conc. in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude material which
CUSTOM
Type
CUSTOM
Details
was purified via silica gel chromatography (120 g)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(NC(=C1)C)=O)CNC(=O)C1=C(N(C2=CC=CC=C12)C(C)C1CCN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.29 mmol
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 65.3%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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